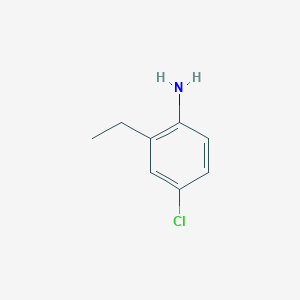

4-Chloro-2-ethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZVXNRFFMHYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184365 | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-39-3 | |

| Record name | 4-Chloro-2-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, 4-chloro-2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-ethylaniline (CAS Number: 30273-39-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a substituted aniline derivative that serves as a versatile and crucial building block in the synthesis of a wide range of complex organic molecules.[1] Its unique structural features, including a chlorinated and ethylated benzene ring attached to an amino group, make it a valuable intermediate in the development of agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, toxicological data, and potential applications of this compound, with a focus on its relevance to research and drug development.

Physicochemical Properties

This compound is a liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30273-39-3 | [1] |

| Molecular Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1][3] |

| Physical State | Liquid | [2] |

| Boiling Point | ~249.9 °C | [1] |

| Melting Point | Data not available | |

| Density | 1.14 g/cm³ | |

| Flash Point | 104.9 °C | [1] |

| Solubility | Data not available. Expected to have limited solubility in water and be soluble in organic solvents. |

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the reduction of a nitroaromatic precursor, 4-chloro-2-ethyl-1-nitrobenzene.[1] This precursor can be synthesized through the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine is a critical step.[1]

Logical Synthesis Workflow

Caption: General synthetic pathway for this compound.

Proposed Experimental Protocol for Synthesis

Reaction: Chlorination of 2-ethylaniline.

Materials:

-

2-ethylaniline

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Lithium chloride hydrate (LiCl·H₂O)

-

Ethanol (EtOH)

-

Ammonium hydroxide (NH₄OH)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, charge 2-ethylaniline (substrate), CuCl₂·2H₂O, and LiCl·H₂O in ethanol.

-

Stir the reaction mixture at reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Add ammonium hydroxide and water to the residue.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by chromatography on silica gel.

Purification and Characterization Workflow

Caption: Post-synthesis work-up and purification workflow.

Toxicological Profile

The toxicological data for this compound is not extensively documented. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is considered a hazardous substance.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |

| Carcinogenicity (Category 2) | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 1) | H410: Very toxic to aquatic life with long lasting effects |

Source:[3]

LD50 Data: Specific LD50 values for this compound are not available. For the related compound, 4-chloroaniline (CAS 106-47-8), the following data has been reported:

-

Oral LD50 (Rat): 300 mg/kg[6]

-

Dermal LD50 (Rabbit): 360 mg/kg[6]

-

Inhalation LC50 (Rat): 2340 mg/m³ (4 hours)[6]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure is a precursor for pharmaceuticals such as certain analgesics, anti-inflammatory agents, and antihistamines.[1] In the agrochemical industry, it is used in the development of herbicides.[1]

Role as an Enzyme Inhibitor

Substituted anilines, including this compound, have been investigated for their potential as enzyme inhibitors.[1] The mechanism of action is believed to involve the binding of the aniline derivative to the active site of an enzyme, thereby blocking the binding of the natural substrate.[1] The electronic and steric effects of the substituents on the aniline ring play a crucial role in its binding affinity and inhibitory activity.[1]

Enzyme Inhibition Mechanism

Caption: Competitive inhibition of an enzyme by this compound.

Analytical Methods

A specific, validated analytical method for the determination of this compound is not described in the available literature. However, methods for the analysis of similar aniline derivatives can be adapted. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of anilines.

Proposed Analytical Method: Reverse-Phase HPLC

A reverse-phase HPLC method, similar to that used for other chloroanilines, could be developed.

Table 3: Proposed HPLC Method Parameters

| Parameter | Suggested Condition |

| Column | C18 reverse-phase column |

| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate or formate) |

| Detection | UV spectrophotometry (e.g., at 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This method would need to be validated for linearity, precision, accuracy, and sensitivity for the quantitative analysis of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and agrochemicals. While there are gaps in the publicly available data, particularly regarding its melting point, specific toxicity values, and detailed experimental protocols, this guide provides a comprehensive summary of its known properties and applications. Researchers and drug development professionals are encouraged to use this information as a foundation for further investigation and to develop specific, validated methods for its synthesis and analysis as required for their research. It is imperative to handle this compound with appropriate safety precautions due to its hazardous nature.

References

- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]

- 2. (4-Chloro-2-ethylphenyl)amine | 30273-39-3 [sigmaaldrich.com]

- 3. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to 4-Chloro-2-ethylaniline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-ethylaniline, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its molecular structure, chemical formula, and physical properties, and outlines a common synthetic route. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering critical data and procedural insights.

Molecular Structure and Chemical Formula

This compound is an aromatic organic compound. Its structure consists of an aniline ring substituted with a chlorine atom at the fourth position and an ethyl group at the second position relative to the amino group.

Molecular Formula: C₈H₁₀ClN[1][2]

IUPAC Name: this compound[2]

CAS Number: 30273-39-3[2]

Canonical SMILES: CCC1=C(C=CC(=C1)Cl)N

InChI Key: FRZVXNRFFMHYFO-UHFFFAOYSA-N[2]

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for purification processes.

| Property | Value | Reference |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Boiling Point | Approximately 249.9°C | [1] |

| Flash Point | 104.9°C | [1] |

| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids or solids. | [3] |

| Solubility | Not explicitly stated for this compound, but similar chloroanilines are sparingly soluble in water and more soluble in organic solvents like ethanol and ether. | [3] |

Synthesis Protocol

General Experimental Protocol (Adapted from the synthesis of 4-Chloro-2-methylaniline):

Reaction Scheme:

Caption: General synthesis route for this compound.

Materials:

-

4-Chloro-2-ethyl-1-nitrobenzene (precursor)

-

Palladium on carbon (Pd/C) or another suitable reduction catalyst[1]

-

Hydrogen gas (H₂) or a hydrogen donor

-

Ethanol or other suitable solvent

-

Sodium carbonate solution (for workup)

-

Ethyl acetate (for extraction)

-

Saturated saline solution (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Dissolution: Dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent such as ethanol in a reaction flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C) to the solution.

-

Reduction: Subject the reaction mixture to catalytic hydrogenation. This is typically done by purging the flask with hydrogen gas and maintaining a positive pressure of hydrogen while stirring vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Filtration: Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Workup: Dissolve the residue in ethyl acetate and wash with a saturated sodium carbonate solution to neutralize any acidic impurities, followed by washing with a saturated saline solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by techniques such as column chromatography or distillation under reduced pressure to yield the pure product.

Spectroscopic Data (Predicted)

While experimental spectroscopic data for this compound is not available in the searched literature, predicted data based on its structure can be a useful guide for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | Multiplet |

| -NH₂ | Variable | Broad Singlet |

| -CH₂- (ethyl) | ~2.6 - 2.8 | Quartet |

| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic-C | 115 - 145 |

| C-Cl | ~125 |

| C-NH₂ | ~144 |

| -CH₂- (ethyl) | ~24 |

| -CH₃ (ethyl) | ~13 |

FT-IR (Fourier-Transform Infrared) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS):

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 155 and a prominent [M+2]⁺ peak at m/z 157 with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the presence of a single chlorine atom.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. A respirator may be necessary for handling the solid material to avoid dust inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

In case of exposure, seek immediate medical attention. Refer to the material safety data sheet (MSDS) for detailed safety information.

References

Physical and chemical properties of 4-Chloro-2-ethylaniline

An In-depth Technical Guide to 4-Chloro-2-ethylaniline

Introduction

This compound is a versatile organic compound with the molecular formula C₈H₁₀ClN.[1] It serves as a crucial building block and intermediate in the synthesis of a wide range of more complex molecules.[1] With a substituted benzene ring containing a reactive amino group, a chloro substituent, and an ethyl group, its unique electronic and steric properties make it a valuable precursor in several key industries, including pharmaceuticals, agrochemicals, and materials science.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a summary of its applications.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 30273-39-3 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN | [1][2] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | - | - |

| Boiling Point | ~249.9 °C | [1] |

| Melting Point | - | - |

| Density | - | - |

| Flash Point | 104.9 °C | [1] |

| Solubility | - | - |

| InChI Key | FRZVXNRFFMHYFO-UHFFFAOYSA-N | [1][2] |

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by the interplay of its three functional components: the amino group, the chlorine atom, and the ethyl group attached to the aromatic ring.

-

Amino Group Reactivity : The amino group (-NH₂) is basic and serves as the primary site for many chemical transformations. It can be diazotized and subsequently coupled with other aromatic compounds to form azo dyes.[1] This reactivity is fundamental to its application in the dye and pigment industry.

-

Aromatic Ring Substitution : The benzene ring can undergo further electrophilic substitution reactions. The existing substituents—the electron-donating amino and ethyl groups and the electron-withdrawing chloro group—direct the position of new substituents, influencing the regioselectivity of reactions.[1]

-

Applications :

-

Agrochemicals : It is a significant precursor for creating plant protection agents, including various herbicides.[1]

-

Pharmaceuticals : The compound is a building block in the synthesis of certain analgesics, anti-inflammatory agents, and antihistamines.[1] Its structural motifs are also of interest in enzyme inhibition studies.[1]

-

Dyes and Pigments : As mentioned, its ability to form diazonium salts makes it a key intermediate in the production of azo dyes.[1]

-

Experimental Protocols

Synthesis of this compound

A common and logical method for the synthesis of this compound is the reduction of a nitroaromatic precursor, specifically 4-chloro-2-ethyl-1-nitrobenzene.[1] This multi-step process begins with the nitration of 1-chloro-3-ethylbenzene.

Methodology: Synthesis via Reduction of a Nitroaromatic Precursor [1]

-

Nitration of 1-chloro-3-ethylbenzene:

-

A nitrating mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a cooled reaction vessel to manage the exothermic reaction.

-

1-chloro-3-ethylbenzene is added dropwise to the nitrating mixture with constant stirring, maintaining a low temperature (e.g., 0-10 °C).

-

After the addition is complete, the mixture is allowed to react for a specified period. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is poured onto ice, and the crude nitroaromatic product, 4-chloro-2-ethyl-1-nitrobenzene, is separated, washed, and dried.

-

-

Reduction of the Nitro Group:

-

The synthesized 4-chloro-2-ethyl-1-nitrobenzene is dissolved in a suitable solvent, such as ethanol.

-

A catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), is added to the solution.[1]

-

The mixture is then subjected to catalytic hydrogenation by introducing hydrogen gas under pressure.

-

The reaction is stirred at room temperature or with gentle heating until the reduction of the nitro group to an amino group is complete (monitored by TLC or GC).

-

After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by standard laboratory techniques such as vacuum distillation or column chromatography on silica gel to obtain the final, high-purity compound.

-

Caption: Synthetic pathway for this compound.

Logical Relationships in Application

The primary utility of this compound as an intermediate can be visualized through its role in producing other valuable chemicals. A prime example is its use in the synthesis of azo dyes, a process that hinges on the reactivity of the amino group.

Caption: Role of this compound in Azo Dye synthesis.

Safety and Hazards

According to safety data, this compound is classified with a "Warning" signal word.[1] The primary hazards associated with this compound include:

It is crucial to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. This product is intended for research use only and is not for human or veterinary use.[1]

References

An In-Depth Technical Guide to 4-Chloro-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a substituted aniline that serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its unique structural features, including a chlorine atom and an ethyl group on the aniline ring, make it a versatile building block in the development of agrochemicals, pharmaceuticals, and dyes.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, analytical methods, and a proposed metabolic pathway.

Chemical Identity

The nomenclature and key identifiers for this compound are summarized below.

IUPAC Name: this compound[2]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below for easy reference.

| Synonym | Reference |

| 2-Ethyl-4-chloroaniline | [2] |

| Benzenamine, 4-chloro-2-ethyl- | [2] |

| (4-Chloro-2-ethylphenyl)amine | [2] |

| ANILINE, 4-CHLORO-2-ETHYL- | [2] |

| 4-chloro-2-ethyl-aniline | [2] |

Molecular Formula: C₈H₁₀ClN[1][2]

Molecular Weight: 155.62 g/mol [1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value | Reference |

| Physical State | Not explicitly stated, likely liquid or low melting solid | |

| Boiling Point | Approximately 249.9 °C | [1] |

| Flash Point | 104.9 °C | [1] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| XLogP3-AA | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 155.0501770 Da | [2] |

| Monoisotopic Mass | 155.0501770 Da | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis of this compound by Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

A common and effective method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compound. The following is a general protocol for the reduction of 4-chloro-2-ethyl-1-nitrobenzene to this compound using a metal in an acidic medium, a widely used method for this type of transformation.

Materials:

-

4-chloro-2-ethyl-1-nitrobenzene

-

Tin (Sn) powder

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution (e.g., 12 M)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-ethyl-1-nitrobenzene and tin powder.

-

Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and may require cooling to control the temperature.

-

Once the initial reaction subsides, heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Slowly and carefully add a concentrated solution of sodium hydroxide to the cooled mixture to neutralize the excess acid and to precipitate tin salts. The mixture should be strongly basic.

-

Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether. Perform multiple extractions to ensure complete recovery of the product.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Analytical Methods

Accurate and reliable analytical methods are essential for the quality control and characterization of this compound. Below are protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This method is adapted from a general procedure for the analysis of chloroanilines.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 5 µm particle size, 250 mm x 4.6 mm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system. For Mass Spectrometry detection, a volatile buffer like formic acid should be used instead of phosphoric acid.[3] A common mobile phase for chloroanilines consists of a buffer and acetonitrile. For example, a buffer can be prepared by adding 2 mL of triethylamine to 1000 mL of water and adjusting the pH to 3.0 with orthophosphoric acid. This buffer is then mixed with acetonitrile in a 70:30 (v/v) ratio.

-

Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration that falls within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at an appropriate wavelength (e.g., 220 nm)

-

Temperature: 25 °C

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

This protocol is based on general methods for the analysis of chloroaniline compounds in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., DB-35MS or similar)

Reagents:

-

Helium (carrier gas)

-

This compound standard

-

Suitable solvent for sample and standard preparation (e.g., toluene, methylene chloride)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of calibration standards.

-

Sample Preparation: The sample preparation will depend on the matrix. For a liquid sample, a liquid-liquid extraction with a solvent like methylene chloride at a basic pH (e.g., pH 11) may be necessary. The extract is then concentrated. For solid samples, a suitable extraction method should be employed.

-

GC-MS Conditions:

-

Injector Temperature: Set to an appropriate temperature to ensure volatilization without degradation (e.g., 250 °C).

-

Oven Temperature Program: A temperature program should be developed to achieve good separation of the analyte from other components. An example program could be: start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.

-

-

-

Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. The identification of this compound is confirmed by its retention time and the presence of characteristic ions in the mass spectrum. Quantification is performed using the calibration curve.

Proposed Metabolic Pathway

While the specific metabolic pathway of this compound has not been extensively studied, a plausible pathway can be proposed based on the known metabolism of similar compounds, such as 4-chloroaniline. The primary metabolic transformations are expected to involve N-oxidation and C-hydroxylation.

The proposed metabolic pathway is illustrated in the diagram below.

References

An In-depth Technical Guide to the Core Precursors for the Synthesis of 4-chloro-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic pathways for the production of 4-chloro-2-ethylaniline, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details the primary manufacturing routes, including experimental protocols and comparative data, to assist researchers and professionals in the development and optimization of its synthesis.

Introduction

This compound (CAS No: 30273-39-3) is a substituted aniline that serves as a vital building block in the synthesis of a variety of more complex molecules.[1] Its structural features, including a reactive amino group and a substituted benzene ring, make it a versatile precursor for the creation of plant protection agents, such as herbicides, as well as pharmaceuticals like analgesics, anti-inflammatory agents, and antihistamines.[1] The synthesis of this compound can be approached through several strategic pathways, primarily involving the direct chlorination of an aniline precursor or the reduction of a nitroaromatic compound.

Key Synthetic Pathways and Precursors

Two primary routes have been established for the synthesis of this compound, each with distinct advantages and challenges. The selection of a particular pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

Route 1: Direct Chlorination of 2-Ethylaniline

This approach utilizes the readily available precursor, 2-ethylaniline. The direct chlorination of the aromatic ring is a common method for the synthesis of chloroanilines. To control the regioselectivity and prevent over-chlorination, the amino group is often protonated to form an anilinium salt, which directs the incoming electrophile to the para position.

Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

This multi-step synthesis begins with the nitration of 1-chloro-3-ethylbenzene to yield the key intermediate, 4-chloro-2-ethyl-1-nitrobenzene.[1] Subsequent reduction of the nitro group affords the final product, this compound.[1] This route offers good control over the final substitution pattern.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data associated with the primary synthetic routes to this compound, based on analogous reactions reported in the literature.

| Parameter | Route 1: Direct Chlorination of 2-Ethylaniline (Analogous to 2-methylaniline) | Route 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene |

| Key Precursors | 2-Ethylaniline, Chlorinating Agent (e.g., CuCl₂, HCl/O₂) | 1-Chloro-3-ethylbenzene, Nitrating Agent (HNO₃/H₂SO₄), Reducing Agent (e.g., H₂, Pd/C) |

| Reaction Steps | 1 | 2 |

| Typical Yield | ~75-91% (based on 4-chloro-2-methylaniline synthesis)[2][3] | Nitration: High; Reduction: Typically >95% (catalytic hydrogenation) |

| Purity | ~96-97% (HPLC, based on 4-chloro-2-methylaniline synthesis)[2][3] | High, often requiring purification by distillation. |

| Key Reaction Conditions | 40-60°C, atmospheric pressure[2][3] | Nitration: 0-60°C; Reduction: 80-110°C, 5-50 atm H₂ (for similar nitroarenes)[1] |

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound.

Route 1: Chlorination of 2-Ethylaniline (Analogous Protocol)

This protocol is adapted from the synthesis of 4-chloro-2-methylaniline and provides a representative procedure.[2][3]

Materials:

-

2-Ethylaniline

-

Hydrochloric acid (36%)

-

Copper(II) chloride (CuCl₂)

-

Oxygen gas

-

Hydrogen chloride gas

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-ethylaniline (e.g., 10 mmol) in a 36% hydrochloric acid solution (e.g., 20 mL).

-

Add CuCl₂ (e.g., 20 mmol) to the solution.

-

Heat the reaction mixture to 60°C.

-

Introduce oxygen gas (e.g., at a rate of 0.02 moles/hour) and hydrogen chloride gas (e.g., at a rate of 0.01 moles/hour).

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (approximately 6 hours).

-

Cool the reaction mixture to room temperature.

-

Add ethyl acetate (e.g., 30 mL) with stirring.

-

Adjust the pH to 7 with a saturated sodium carbonate solution.

-

Separate the organic layer and wash it twice with a saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

The crude product can be analyzed by GC-MS.

-

Further purification can be achieved by solvent removal and recrystallization from a solvent such as petroleum ether to yield this compound.

Route 2: Multi-step Synthesis via Nitroaromatic Intermediate

Step 1: Nitration of 1-Chloro-3-ethylbenzene (General Protocol)

This protocol is based on the general procedure for the nitration of aromatic hydrocarbons.[4]

Materials:

-

1-Chloro-3-ethylbenzene

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Cold water

-

Sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid.

-

Cool the mixture in an ice bath.

-

Slowly add 1-chloro-3-ethylbenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 55°C.

-

After the addition is complete, heat the mixture to 60°C for approximately 45 minutes.

-

Pour the reaction mixture into cold water.

-

Separate the organic layer and wash it sequentially with water and a sodium bicarbonate solution.

-

Dry the organic layer with anhydrous calcium chloride.

-

Purify the crude 4-chloro-2-ethyl-1-nitrobenzene by distillation.

Step 2: Reduction of 4-Chloro-2-ethyl-1-nitrobenzene (General Protocol)

This protocol describes a standard catalytic hydrogenation procedure.[1]

Materials:

-

4-Chloro-2-ethyl-1-nitrobenzene

-

Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) catalyst

-

Ethanol or other suitable solvent

-

Hydrogen gas

Procedure:

-

In a hydrogenation apparatus, dissolve 4-chloro-2-ethyl-1-nitrobenzene in a suitable solvent like ethanol.

-

Add a catalytic amount of Pd/C or Pt/C.

-

Pressurize the vessel with hydrogen gas (e.g., 5-50 atm).

-

Heat the mixture (e.g., 80-110°C) with stirring.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Cool the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Visualizing the Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and a general experimental workflow.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for synthesis.

References

An In-depth Technical Guide to the Core Synthesis Pathways for 4-Chloro-2-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental synthesis pathways for 4-Chloro-2-ethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The following sections present the core synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in selecting and optimizing the most suitable method for their applications.

Core Synthesis Strategies

The synthesis of this compound can be approached through several distinct chemical transformations. The primary pathways involve the reduction of a corresponding nitroaromatic precursor and the hydrolysis of an acetanilide intermediate. An alternative, though potentially less regioselective, approach is the direct chlorination of 2-ethylaniline.

Reduction of 4-Chloro-2-ethyl-1-nitrobenzene

A common and reliable method for the synthesis of anilines is the reduction of the corresponding nitro compound. In this pathway, 4-chloro-2-ethyl-1-nitrobenzene serves as the direct precursor to this compound. This strategy is advantageous due to the often high yields and purity of the final product. The synthesis of the nitro precursor is typically achieved through the nitration of 1-chloro-3-ethylbenzene. Catalytic hydrogenation is a widely employed method for the reduction of the nitro group, utilizing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of hydrogen gas.[1]

References

The Pivotal Role of 4-Chloro-2-ethylaniline as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-ethylaniline is a versatile chemical intermediate with the molecular formula C₈H₁₀ClN.[1][2] This substituted aniline serves as a crucial building block in the synthesis of a wide array of more complex molecules, finding significant applications in the agrochemical, pharmaceutical, and dye manufacturing industries.[1] Its chemical reactivity, primarily centered around the amino group and the substituted benzene ring, allows for a variety of chemical transformations, making it a valuable precursor for numerous organic compounds.[1] The presence of both an electron-donating ethyl group and an electron-withdrawing chlorine atom on the aniline ring imparts unique electronic and steric properties, which govern its regioselectivity in chemical reactions.[1] This guide provides an in-depth technical overview of the synthesis, properties, and key applications of this compound, complete with experimental methodologies and data presentation for laboratory and industrial professionals.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its application in synthesis and for quality control. The following tables summarize key data for this compound and a closely related compound, 4-Chloro-2-methylaniline, for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Chloro-2-methylaniline | Source |

| CAS Number | 30273-39-3 | 95-69-2 | [1][3] |

| Molecular Formula | C₈H₁₀ClN | C₇H₈ClN | [1][3] |

| Molecular Weight | 155.62 g/mol | 141.60 g/mol | [1][3] |

| Boiling Point | ~249.9 °C | 241 °C | [1][4] |

| Melting Point | Not available | 24-27 °C | [4] |

| Density | Not available | 1.19 g/mL at 25 °C | [4] |

| Flash Point | 104.9 °C | 124 °C | [1] |

| Refractive Index (n20/D) | Not available | 1.583 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Peak/Chemical Shift (ppm or cm⁻¹) | Description | Source |

| ¹H NMR | ~6.8 - 7.2 | Aromatic protons (multiplet) | [1] |

| ~3.5 - 4.0 | -NH₂ (broad singlet) | [1] | |

| ~2.6 - 2.8 | -CH₂- (quartet) | [1] | |

| ~1.2 - 1.4 | -CH₃ (triplet) | [1] | |

| ¹³C NMR (Predicted) | ~144 | C-NH₂ | [1] |

| ~125 | C-Cl | [1] | |

| ~24 | -CH₂- | [1] | |

| ~13 | -CH₃ | [1] | |

| UV-Vis | π → π* transitions | Bathochromic shift due to -NH₂ and Cl substituents | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Key Synthetic Routes

-

Electrophilic Chlorination of 2-Ethylaniline: This is a direct approach where 2-ethylaniline is treated with a chlorinating agent. Careful control of reaction conditions is necessary to achieve the desired regioselectivity and prevent the formation of di- and tri-chlorinated byproducts.[1] Protecting the amino group before chlorination can improve the yield of the target isomer.

-

Reduction of 4-Chloro-2-ethyl-1-nitrobenzene: This is a common and effective method for preparing anilines. The precursor, 4-chloro-2-ethyl-1-nitrobenzene, can be synthesized by the nitration of 1-chloro-3-ethylbenzene. The subsequent reduction of the nitro group to an amine can be accomplished using various methods, with catalytic hydrogenation (e.g., using Pd/C or Pt/C with H₂ gas) being a highly efficient option.[1]

Experimental Protocols

Protocol 1: Chlorination of 2-Methylaniline (Analogous to Chlorination of 2-Ethylaniline)

This protocol describes the synthesis of 4-Chloro-2-methylaniline from 2-methylaniline. A similar approach can be adapted for the synthesis of this compound from 2-ethylaniline.

Materials:

-

2-Methylaniline (1.07 g, 10 mmol)

-

36% Hydrochloric acid (20 mL)

-

Copper(II) chloride (CuCl₂, 2.68 g, 20 mmol)

-

Oxygen gas

-

Hydrogen chloride gas

-

Ethyl acetate (30 mL)

-

Saturated sodium carbonate solution

-

Saturated saline solution

-

Petroleum ether

Procedure:

-

Dissolve 1.07 g (10 mmol) of 2-methylaniline in 20 mL of 36% hydrochloric acid in a reaction flask.

-

Add 2.68 g (20 mmol) of CuCl₂ to the solution.

-

Heat the reaction mixture to 60°C.

-

Introduce oxygen gas at a rate of 0.02 mol/hour and hydrogen chloride gas at a rate of 0.01 mol/hour.

-

Monitor the reaction for 6 hours until the starting material is consumed (as indicated by a spot test).

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of ethyl acetate and stir.

-

Neutralize the mixture to pH 7 with a saturated sodium carbonate solution.

-

Perform an extraction with ethyl acetate.

-

Wash the organic phase twice with a saturated saline solution and then dry it.

-

Recover the solvent, add 2 mL of petroleum ether, and cool the solution to precipitate the product.

-

Filter the white crystalline solid to obtain 1.06 g of 4-Chloro-2-methylaniline.[5]

Expected Outcome:

-

Yield: 75%

-

Purity: 96% (by HPLC)[5]

Protocol 2: General Procedure for Azo Dye Synthesis (Application)

This protocol outlines the general steps for synthesizing an azo dye, a major application of chloroanilines.

Step 1: Diazotization of a Chloroaniline Derivative

-

Dissolve the chloroaniline derivative (e.g., 4-chloroaniline, 0.01 mol) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

-

In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold water.

-

Add the sodium nitrite solution dropwise to the cold chloroaniline solution, ensuring the temperature remains below 5°C.

-

Stir for an additional 15 minutes to ensure the complete formation of the diazonium salt.[6]

Step 2: Azo Coupling

-

Dissolve the coupling component (e.g., a phenol or another aromatic amine) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols).

-

Cool this solution to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with continuous stirring.

-

Maintain the temperature below 5°C during the addition. A colored precipitate of the azo dye will form.

-

Continue stirring in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[6]

-

Isolate the dye by filtration.

Applications of this compound as a Chemical Intermediate

The utility of this compound is demonstrated in its application as a precursor in several key industries.

Agrochemicals

This compound and its derivatives are important intermediates in the production of various pesticides, particularly herbicides.[1] The specific substitution pattern on the aniline ring is crucial for the biological activity of the final agrochemical product. For instance, chloroacetanilide herbicides are synthesized from substituted anilines like 2,6-diethylaniline, highlighting the importance of the aniline core structure in this class of compounds.

Pharmaceuticals

In the pharmaceutical sector, chloroaniline derivatives are valuable intermediates in the synthesis of a range of therapeutic agents.[1] While specific examples for this compound are not detailed in the provided search results, the broader class of chloroanilines is used in the synthesis of analgesics, anti-inflammatory agents, and antihistamines.[1] The chlorine atom is a common feature in many approved drugs and can significantly influence the pharmacological properties of a molecule.

Dyes and Pigments

A primary application of this compound is in the synthesis of azo dyes and pigments.[1] The amino group of the aniline can be readily diazotized and then coupled with other aromatic compounds to form the characteristic azo (-N=N-) linkage, which is the chromophore responsible for the color of these dyes.[1] The substituents on the aniline and the coupling partner determine the final color and properties of the dye, such as its lightfastness and solubility.

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[2] It is also suspected of causing genetic defects and cancer.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity allows for its use as a foundational building block in the synthesis of a diverse range of products, from life-saving pharmaceuticals to vibrant dyes and essential agrochemicals. A thorough understanding of its synthesis, properties, and safe handling is crucial for researchers and professionals working in the field of organic synthesis and chemical manufacturing. While detailed experimental data for this specific compound can be limited in publicly available literature, analogous procedures for closely related compounds provide a solid foundation for its synthetic applications. Future research may focus on optimizing synthetic routes to improve yields and minimize byproducts, as well as exploring novel applications of this versatile intermediate.

References

Unraveling the Metabolic Fate of 4-Chloro-2-ethylaniline: A Technical Guide

Disclaimer: Direct experimental studies on the metabolic pathways of 4-Chloro-2-ethylaniline are not extensively available in the public domain. This guide is constructed based on established principles of xenobiotic metabolism and by drawing strong analogies from the well-documented biotransformation of structurally similar compounds, such as 4-chloro-2-methylaniline and other chloroaniline derivatives. The pathways and enzyme interactions described herein are therefore putative and intended to provide a robust framework for research and drug development professionals.

Introduction

This compound is an aniline derivative with industrial applications, including as an intermediate in the synthesis of dyes and agrochemicals.[1] Its chemical structure, featuring a halogenated aromatic ring and an amino group, suggests that it is subject to extensive metabolism in biological systems. Understanding the metabolic fate of this compound is critical for assessing its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to macromolecules and inducing cellular damage. This guide outlines the predicted metabolic pathways, key enzyme interactions, and provides detailed experimental protocols for their investigation.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are likely catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[2][3]

-

N-Hydroxylation: The amino group is a primary target for oxidation, leading to the formation of a hydroxylamine derivative. This is a critical step, as N-hydroxy metabolites of aromatic amines are often unstable and can be further oxidized to highly reactive nitroso compounds, which are implicated in toxicity and carcinogenicity.[4][5]

-

Ring Hydroxylation: The aromatic ring can be hydroxylated, likely at positions ortho or para to the activating amino group, to form phenolic metabolites.

-

Ethyl Group Oxidation: The ethyl substituent on the ring may undergo hydroxylation to form an alcohol, which can be further oxidized to a carboxylic acid.

These oxidative processes are dependent on cofactors such as NADPH and molecular oxygen.[6][7]

Phase II Metabolism

The functionalized metabolites from Phase I are typically conjugated with endogenous molecules to further increase their water solubility and facilitate their excretion.

-

Glucuronidation: Hydroxyl groups (both phenolic and alcoholic) and the N-hydroxy metabolite can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[8][9]

-

Sulfation: Phenolic hydroxyl groups can be sulfated by sulfotransferases (SULTs).

-

N-Acetylation: The primary amino group of the parent compound or its metabolites can be acetylated by N-acetyltransferases (NATs), a common pathway for aromatic amines.[4][10]

The interplay of these pathways determines the rate of detoxification versus metabolic activation.

Enzyme Interactions

The metabolism of this compound is predicted to be mediated by a range of drug-metabolizing enzymes.

-

Cytochrome P450 Isoforms: While the specific isoforms have not been identified for this compound, studies on similar molecules suggest the involvement of CYP1A2, CYP2E1, and CYP3A4, which are known to metabolize aromatic amines and other xenobiotics.[11][12][13][14] CYP2E1, in particular, is known for its role in activating small molecular weight compounds.[11]

-

Flavin-containing Monooxygenases (FMOs): FMOs can also contribute to the N-oxidation of aromatic amines.

-

Transferases (UGTs, SULTs, NATs): The activity of these Phase II enzymes is crucial for the detoxification and clearance of the metabolites. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in metabolic profiles and susceptibility to toxicity.

Quantitative Data Summary

As direct experimental data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be generated from the experimental protocols outlined in Section 5.0. These parameters are essential for building pharmacokinetic models and performing risk assessments.

Table 1: In Vitro Metabolic Stability of this compound

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| Half-Life (t½, min) | To be determined | To be determined |

| Intrinsic Clearance (CLint, µL/min/mg protein) | To be determined | To be determined |

Table 2: Enzyme Kinetics of Putative Metabolic Reactions

| Metabolic Pathway | Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein) |

| N-Hydroxylation | Recombinant Human CYP Isoform | To be determined | To be determined |

| Ring Hydroxylation | Recombinant Human CYP Isoform | To be determined | To be determined |

| Ethyl Group Oxidation | Recombinant Human CYP Isoform | To be determined | To be determined |

Experimental Protocols

The following are detailed methodologies for investigating the metabolic pathways of this compound.

In Vitro Metabolic Stability in Liver Microsomes

This experiment determines the rate at which the compound is metabolized by liver enzymes.

Materials:

-

This compound

-

Pooled human or rat liver microsomes (e.g., 20 mg/mL stock)[8]

-

100 mM Phosphate buffer (pH 7.4)[8]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock solution[8][9]

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

Incubator/water bath at 37°C

-

Centrifuge

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

On ice, prepare incubation mixtures in microcentrifuge tubes. For a final volume of 200 µL:

-

Include control incubations: a negative control without NADPH and a positive control with a compound known to be metabolized (e.g., verapamil).

-

Pre-incubate the mixtures at 37°C for 5 minutes with gentle shaking.[8]

-

Initiate the reaction by adding 10 µL of 20 mM NADPH (or the NADPH regenerating system).[8][9]

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing 2-3 volumes of cold acetonitrile with the internal standard to terminate the reaction.[6][7]

-

Vortex the terminated samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein.[9]

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.[7]

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the remaining compound versus time plot.

Metabolite Identification and Profiling

This experiment identifies the structures of the metabolites formed.

Procedure:

-

Follow the incubation procedure described in Section 5.1, but use a higher concentration of the test compound (e.g., 10-50 µM) to generate sufficient quantities of metabolites for detection.

-

Collect samples at a time point where significant metabolism has occurred (e.g., 60 minutes).

-

Analyze the supernatant by high-resolution LC-MS/MS.[15]

-

Process the data using metabolite identification software. This involves extracting potential metabolite peaks based on predicted mass shifts from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

-

Confirm the identity of metabolites by comparing their fragmentation patterns (MS/MS spectra) with those of authentic standards if available, or by interpreting the fragmentation to deduce the structure.[16]

Identification of Specific CYP450 Isoforms

This experiment pinpoints which CYP enzymes are responsible for the metabolism.

Methods:

-

Recombinant Human CYPs: Incubate this compound separately with a panel of commercially available recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 2E1) using the protocol in 5.1. The formation of metabolites by a specific isoform indicates its involvement.[12]

-

Chemical Inhibition: Incubate the compound with pooled human liver microsomes in the presence and absence of known selective inhibitors for major CYP isoforms (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of an inhibitor points to the role of that specific CYP.[12]

Visualizations

The following diagrams illustrate the proposed metabolic pathways and a typical experimental workflow.

Caption: Proposed metabolic pathways of this compound.

Caption: Workflow for in vitro metabolite identification.

References

- 1. This compound|CAS 30273-39-3|Supplier [benchchem.com]

- 2. purdue.edu [purdue.edu]

- 3. mdpi.com [mdpi.com]

- 4. 4-Chloroaniline (CICADS 48, 2003) [inchem.org]

- 5. Chloroperoxidase-catalysed oxidation of 4-chloroaniline to 4-chloronitrosobenze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. oyc.co.jp [oyc.co.jp]

- 10. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450 2E1 and Its Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism of chloroform in the human liver and identification of the competent P450s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Roles of Cytochrome P450 in Metabolism of Ethanol and Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. masspec.scripps.edu [masspec.scripps.edu]

- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Hazards of 4-Chloro-2-ethylaniline Exposure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Executive Summary

4-Chloro-2-ethylaniline is a substituted aniline derivative with limited publicly available toxicological data. However, based on its chemical structure and data from analogous compounds such as 4-chloroaniline and 4-chloro-2-methylaniline, it is classified as a hazardous substance with significant health risks. This guide synthesizes the available information to provide a comprehensive overview of the potential health and safety hazards associated with this compound exposure, including its physicochemical properties, toxicological profile, and recommendations for safe handling. The primary hazards include acute toxicity via oral, dermal, and inhalation routes, and it is suspected of being a mutagen and a carcinogen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, and environmental fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₀ClN | [1] |

| Molecular Weight | 155.62 g/mol | [1][2] |

| Appearance | Not explicitly stated; related anilines are often liquids or solids. | |

| Boiling Point | Approximately 249.9°C | [2] |

| Flash Point | 104.9°C | [2] |

| XLogP3-AA | 2.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Toxicological Profile

Due to the scarcity of specific toxicological studies on this compound, this section draws heavily on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals and data from structurally similar compounds.

Acute Toxicity

Table 2: Acute Toxicity Data for 4-Chloroaniline

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 300 mg/kg | [3] |

| LD50 | Mouse | Oral | 100 mg/kg | [3] |

| LD50 | Rabbit | Dermal | 360 mg/kg | [3] |

| LD50 | Rat | Dermal | 3200 mg/kg | [3] |

| LC50 | Rat | Inhalation | 2340 mg/m³ (4 hours) | [3] |

Clinical Signs of Acute Exposure: Based on studies of related chloroanilines, acute exposure may lead to:

-

Methemoglobinemia: A hallmark of aniline toxicity, characterized by a reduced oxygen-carrying capacity of the blood, leading to cyanosis (bluish discoloration of the skin and lips), headache, fatigue, dizziness, and in severe cases, respiratory distress, collapse, and death.[4]

-

Skin and Eye Irritation: Direct contact can cause irritation and burns.[4]

-

Gastrointestinal Effects: If ingested, it may cause nausea, vomiting, and diarrhea.

-

Neurological Effects: High levels of exposure can lead to confusion, convulsions, and unconsciousness.

Genotoxicity

This compound is suspected of causing genetic defects.[1] While specific mutagenicity data for this compound is limited, studies on related chloroanilines have shown mixed results in various assays. For instance, 4-chloroaniline has demonstrated mutagenic activity in some bacterial reverse mutation assays (Ames test) and in mammalian cells, though results can be inconsistent.

The proposed mechanism of genotoxicity for many aromatic amines involves metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations.

Carcinogenicity

This compound is suspected of causing cancer.[1] Long-term carcinogenicity bioassays on 4-chloroaniline and 4-chloro-2-methylaniline have provided evidence of their carcinogenic potential in animal models.

-

4-Chloroaniline: Studies have shown that it can cause tumors of the spleen in male rats.[5]

-

4-Chloro-2-methylaniline: This compound is reasonably anticipated to be a human carcinogen based on evidence from animal studies, which have shown an increased incidence of vascular tumors (hemangiomas and hemangiosarcomas).

The carcinogenic activity of these compounds is thought to be linked to their genotoxic effects and the formation of DNA adducts.

Reproductive and Developmental Toxicity

There is no specific data available on the reproductive and developmental toxicity of this compound. For the related compound 4-chloro-2-methylaniline, one study in mice did not find significant reproductive effects. However, due to the overall toxicity profile of substituted anilines, potential effects on reproduction and development cannot be ruled out and would require further investigation.

Metabolism and Toxicokinetics

Specific toxicokinetic data for this compound is not available. However, the metabolism of structurally similar anilines has been studied and likely follows similar pathways.

Proposed Metabolic Pathway for Substituted Anilines: The metabolism of chloroanilines is complex and can lead to both detoxification and bioactivation. Key pathways include:

-

N-oxidation: This is a critical activation pathway where the amino group is oxidized to form N-hydroxy metabolites. These metabolites can be further oxidized to nitroso compounds, which are highly reactive and can bind to macromolecules like hemoglobin (leading to methemoglobinemia) and DNA (leading to genotoxicity and carcinogenicity).

-

C-hydroxylation (Ring hydroxylation): Hydroxylation of the aromatic ring is generally a detoxification pathway, leading to the formation of phenolic metabolites that can be conjugated and excreted.

-

N-acetylation: Acetylation of the amino group is another important metabolic route. The rate of acetylation can vary between species and individuals due to genetic polymorphisms in the N-acetyltransferase enzymes. N-acetylation is often a detoxification step, but the acetylated metabolites can also undergo further biotransformation.[6]

The interplay between these metabolic pathways determines the overall toxicity of the compound.

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not publicly available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be employed for its toxicological evaluation.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Caption: General workflow for the Ames Test (OECD 471).

Signaling Pathways

Specific signaling pathways disrupted by this compound have not been elucidated. However, based on the known effects of related compounds, several pathways are likely to be involved.

The genotoxic and carcinogenic effects of substituted anilines are mediated by the metabolic activation to reactive intermediates that form DNA adducts. This can lead to the activation of DNA damage response pathways. If the damage is not properly repaired, it can result in mutations in critical genes that regulate cell growth and proliferation, such as tumor suppressor genes and proto-oncogenes, potentially leading to the initiation of cancer.

Caption: Putative signaling pathway disruption by this compound.

Safe Handling and Exposure Control

Given the acute toxicity and suspected carcinogenicity and mutagenicity of this compound, stringent safety precautions are necessary when handling this compound.

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. Avoid skin contact.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

-

-

Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Spill and Waste Disposal: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical cleanup. Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

While specific toxicological data for this compound is limited, the available information and data from structurally related compounds strongly indicate that it is a hazardous substance with significant acute toxicity and potential for long-term effects, including genotoxicity and carcinogenicity. Professionals in research and drug development must handle this compound with extreme caution, implementing rigorous safety protocols to minimize exposure and mitigate potential health risks. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 30273-39-3|Supplier [benchchem.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. nj.gov [nj.gov]

- 5. Carcinogenicity of p-chloroaniline in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

GHS classification and handling precautions for 4-Chloro-2-ethylaniline

This technical guide provides a detailed overview of the GHS classification, handling, and safety precautions for 4-Chloro-2-ethylaniline (CAS No: 30273-39-3). The information is intended for researchers, scientists, and professionals in drug development and other laboratory settings.

GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, suspected mutagenicity and carcinogenicity, and high toxicity to aquatic life.[1]

Signal Word: Danger [1]

GHS Pictograms:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[1] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Toxicological Data

Detailed experimental protocols and specific quantitative toxicity values (e.g., LD50, LC50) for this compound are not available in the aggregated public safety data. The hazard classification is based on data from analogous compounds and computational models. For similar chloroaniline compounds, high acute toxicity is well-documented. For example, p-Chloroaniline has an oral LD50 of 300 mg/kg in rats and a dermal LD50 of 360 mg/kg in rabbits.[2][3][4]

Note: Detailed experimental protocols for the toxicological endpoints listed are not provided in publicly available safety data sheets. This information is typically proprietary to the entities that conducted the original toxicology studies.

Handling and Safety Precautions

Due to the high acute toxicity and suspected long-term health effects, stringent safety measures are required when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

-

Use a closed system to minimize the release of dust or vapor.[5]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A summary of required PPE is presented in the workflow diagram below.

| PPE Type | Specification | Purpose |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile).[3][6] | Prevents dermal absorption, as the substance is toxic in contact with skin. |

| Eye/Face Protection | Safety goggles or a face shield.[3][6] | Protects eyes from splashes or dust. |

| Skin/Body Protection | Lab coat or chemical-resistant suit.[3][6] | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Use an approved/certified respirator or equivalent in case of insufficient ventilation.[3] | Prevents inhalation of toxic dust or vapors. |

Hygiene Measures

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

-

Wash hands thoroughly after handling the substance.

-

Remove contaminated clothing immediately and wash it before reuse.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]

-

Keep locked up or in an area accessible only to qualified or authorized personnel.[2]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][4][5]

Hazard Response and Spill Management

The following diagrams outline the logical workflows for responding to hazards and managing accidental spills.

References

- 1. This compound | C8H10ClN | CID 34871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. aarti-industries.com [aarti-industries.com]

- 7. gestis-database.dguv.de [gestis-database.dguv.de]

Solubility of 4-Chloro-2-ethylaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-2-ethylaniline in organic solvents. Due to the limited availability of precise quantitative data for this specific compound in public literature, this guide also offers a detailed experimental protocol for determining its solubility. Furthermore, qualitative solubility information and data for the closely related compound, 4-chloroaniline, are presented for reference and comparison.

Introduction to this compound

This compound is a substituted aniline derivative with the chemical formula C₈H₁₀ClN. It serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Understanding its solubility is crucial for process development, formulation, and various research applications. The molecular structure, featuring a polar amino group and a nonpolar ethyl and chloro-substituted benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Qualitative Solubility Profile

General observations indicate that this compound exhibits low solubility in aqueous solutions. For experimental purposes, it is recommended to dissolve it in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).

Quantitative Solubility Data (Analog Compound)

| Solvent | Chemical Formula | Solubility of 4-chloroaniline |